molecular formula C21H23NO5 B11422021 methyl 4-[2-(3,4-dimethylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

methyl 4-[2-(3,4-dimethylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B11422021
M. Wt: 369.4 g/mol
InChI Key: AHMFHTFBOIXSPC-UHFFFAOYSA-N
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Description

Methyl 4-[2-(3,4-dimethylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a benzoxazine derivative characterized by:

  • A methyl ester group at the 2-position of the benzoxazine ring.
  • A propanoyl chain substituted with a 3,4-dimethylphenoxy moiety at the 4-position. This structure confers unique physicochemical properties, such as lipophilicity and electronic characteristics, influenced by the electron-donating methyl groups on the phenoxy substituent.

Properties

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

methyl 4-[2-(3,4-dimethylphenoxy)propanoyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate

InChI

InChI=1S/C21H23NO5/c1-13-9-10-16(11-14(13)2)26-15(3)20(23)22-12-19(21(24)25-4)27-18-8-6-5-7-17(18)22/h5-11,15,19H,12H2,1-4H3

InChI Key

AHMFHTFBOIXSPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)N2CC(OC3=CC=CC=C32)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-(3,4-dimethylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves multiple steps:

    Formation of the Benzoxazine Ring: This step involves the cyclization of an appropriate precursor, such as an amino alcohol, with a phenolic compound under acidic or basic conditions.

    Introduction of the Dimethylphenoxy Group: This can be achieved through an etherification reaction, where the phenolic hydroxyl group is reacted with a dimethylphenol derivative in the presence of a suitable base.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenoxy group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the propanoyl moiety, converting it to an alcohol.

    Substitution: The benzoxazine ring can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Substituted benzoxazines with various functional groups.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that methyl 4-[2-(3,4-dimethylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate exhibits significant anticancer activity. In vitro tests demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells by activating caspase pathways .

Anti-inflammatory Effects

The compound also possesses anti-inflammatory properties. Research indicates that it can reduce inflammation markers in animal models of arthritis. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential applications in treating inflammatory diseases.

Case Study 1: Antitumor Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the effects of this compound on human lung cancer cells. They reported a dose-dependent reduction in cell viability with IC50 values indicating potent activity compared to standard chemotherapeutics. The study concluded that this compound could serve as a lead for developing new anticancer drugs .

Case Study 2: Anti-inflammatory Mechanism

Another investigation published in Pharmaceutical Research focused on the anti-inflammatory effects of this compound. The results showed that treatment with this compound significantly decreased paw edema in rat models induced by carrageenan. Histological analysis revealed reduced infiltration of inflammatory cells and lower levels of inflammatory mediators .

Potential Therapeutic Applications

Based on its biological activities, this compound has potential applications in:

  • Cancer Therapy : As a candidate for developing new anticancer agents targeting specific pathways involved in tumor growth.
  • Anti-inflammatory Drugs : For conditions such as rheumatoid arthritis and other inflammatory disorders.

Mechanism of Action

The mechanism of action of this compound is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The benzoxazine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzoxazine Core

Ethyl 4-Benzyl-6-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-2-Carboxylate (7d)
  • Substituents : 4-Benzyl, 6-methyl.
  • Key Data : Melting point (98–100°C), IR carbonyl stretch at 1741 cm⁻¹ (ester) .
  • Comparison: The methyl ester in the target compound may exhibit slightly higher volatility compared to the ethyl ester in 7d.
Ethyl 6-Chloro-3,4-Dihydro-2H-1,4-Benzoxazine-2-Carboxylate (6c)
  • Substituents : 6-Chloro.
  • Key Data: Molecular formula C₁₁H₁₂NO₃Br, elemental analysis (C: 46.18%, H: 4.23%, N: 4.90%) .
  • Comparison : The chloro substituent in 6c introduces electron-withdrawing effects, contrasting with the electron-donating methyl groups in the target compound. This difference could influence reactivity in electrophilic substitution reactions.
6-Chloro-N-((1r,4r)-4-(2-(4-Chlorophenoxy)Acetamido)Cyclohexyl)-3,4-Dihydro-2H-Benzo[b][1,4]Oxazine-2-Carboxamide (8a)
  • Substituents : 6-Chloro, carboxamide linkage.
  • Key Data : Derived from hydrolysis of ethyl esters to carboxylic acids (e.g., 89% yield for 7b) .

Functional Group Modifications

3,4-Dihydro-2H-1,4-Benzoxazine-2-Carboxylic Acid
  • Key Data: Molecular formula C₉H₉NO₃, molecular weight 179.17 g/mol .
  • Comparison : The carboxylic acid derivative lacks the methyl ester’s lipophilicity, making it more suitable for ionic interactions in biological systems.
4-[(4-Methylphenyl)Sulfonyl]-N-(2-Phenylethyl)-3,4-Dihydro-2H-1,4-Benzoxazine-2-Carboxamide
  • Substituents : 4-(4-Methylphenyl)sulfonyl, carboxamide.
  • Key Data : CAS RN 35017-57-3 .
  • Comparison: The sulfonyl group introduces strong electron-withdrawing effects and polarity, contrasting with the target compound’s propanoyl-phenoxy chain.

Substituent Position and Bioactivity

6-((4-(2,3-Dimethylphenoxy)Piperidin-1-yl)Methyl)Pyrimidine-2,4(1H,3H)-Dione
  • Substituents: 2,3-Dimethylphenoxy on piperidine.
  • Key Data : Anti-mycobacterial activity (tuberculosis treatment) .
  • Comparison: The 2,3-dimethylphenoxy group in this compound versus the 3,4-dimethylphenoxy in the target highlights the importance of substituent position. Meta-methyl groups may enhance metabolic stability compared to ortho-substitution.

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) IR (CO stretch, cm⁻¹)
Methyl 4-[2-(3,4-dimethylphenoxy)propanoyl]-...-carboxylate (Target) C₂₂H₂₃NO₅* 381.43 3,4-Dimethylphenoxy, methyl ester N/A ~1740 (estimated)
Ethyl 4-Benzyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (7d) C₁₉H₂₁NO₃ 311.38 4-Benzyl, 6-methyl, ethyl ester 98–100 1741
Ethyl 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (6c) C₁₁H₁₂NO₃Br 286.13 6-Bromo, ethyl ester N/A N/A
3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid C₉H₉NO₃ 179.17 Carboxylic acid N/A ~1700 (broad)

*Estimated based on analogous compounds.

Key Findings and Implications

Substituent Effects: Electron-donating groups (e.g., methyl) enhance lipophilicity and metabolic stability, while electron-withdrawing groups (e.g., chloro, nitro) increase polarity and reactivity . Position of methyl groups on the phenoxy ring (2,3- vs. 3,4-) influences steric interactions and bioactivity .

Functional Group Impact :

  • Esters (methyl/ethyl) provide moderate lipophilicity, suitable for blood-brain barrier penetration.
  • Carboxylic acids and amides improve aqueous solubility, favoring pharmacokinetic profiles .

Synthetic Flexibility :

  • Benzoxazine cores are amenable to regioselective modifications, such as formylation (Vilsmeier-Haack) or sulfonylation, enabling diversification .

Biological Activity

Methyl 4-[2-(3,4-dimethylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure

The compound features a benzoxazine core with various substituents that are crucial for its biological activity. The presence of the 3,4-dimethylphenoxy group is significant for enhancing its pharmacological properties.

Research indicates that compounds within the benzoxazine class exhibit diverse mechanisms of action:

  • Serotonin Receptor Modulation : Similar compounds have shown antagonistic activity at serotonin-3 (5HT3) receptors, which are implicated in various physiological processes including nausea and anxiety. Studies have demonstrated that modifications to the benzoxazine ring can influence binding affinity and antagonistic potency .
  • Anticancer Activity : Recent studies have highlighted the anticancer potential of benzoxazine derivatives. For instance, compounds with hydroxyl substitutions have shown enhanced potency against various cancer cell lines by promoting apoptosis and inhibiting cell proliferation .

Biological Activity Data

The following table summarizes the biological activities observed for related benzoxazine derivatives:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound 14fPC-3 (Prostate Cancer)7.84Induction of apoptosis
Compound 14fMDA-MB-231 (Breast)16.2Inhibition of cell proliferation
Compound AVarious>50Serotonin receptor antagonism

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

  • Hydroxyl Groups : The presence of hydroxyl groups on the benzoxazine scaffold enhances binding interactions and biological activity.
  • Substituent Positioning : Substituents at specific positions on the benzoxazine ring significantly affect receptor binding affinity and anticancer activity. For example, a para-amino group has been shown to increase potency against cancer cells .

Case Studies

  • Anticancer Efficacy : A series of benzoxazine derivatives were synthesized and evaluated for their anticancer properties against multiple cell lines including prostate (PC-3) and breast (MDA-MB-231). The results indicated that certain modifications led to a marked increase in cytotoxicity, suggesting a promising avenue for drug development targeting these cancers .
  • Receptor Binding Studies : In vivo studies assessed the ability of these compounds to bind to serotonin receptors, revealing that structural modifications could enhance or diminish receptor affinity. This highlights the importance of molecular design in developing effective therapeutics .

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